2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide
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Overview
Description
2-[2-(2-FURYL)-4-OXO-3,4-DIHYDRO-1,5-BENZOTHIAZEPIN-5(2H)-YL]-N-PHENETHYLACETAMIDE is a complex organic compound with a unique structure that includes a furan ring, a benzothiazepine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-FURYL)-4-OXO-3,4-DIHYDRO-1,5-BENZOTHIAZEPIN-5(2H)-YL]-N-PHENETHYLACETAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-furylamine with a suitable benzothiazepine precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-100°C to ensure complete reaction .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of catalysts and solvents that can be easily recycled is common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-FURYL)-4-OXO-3,4-DIHYDRO-1,5-BENZOTHIAZEPIN-5(2H)-YL]-N-PHENETHYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the benzothiazepine ring can be reduced to form alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of 2-furanone derivatives, while reduction of the benzothiazepine ring can yield alcohols .
Scientific Research Applications
2-[2-(2-FURYL)-4-OXO-3,4-DIHYDRO-1,5-BENZOTHIAZEPIN-5(2H)-YL]-N-PHENETHYLACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[2-(2-FURYL)-4-OXO-3,4-DIHYDRO-1,5-BENZOTHIAZEPIN-5(2H)-YL]-N-PHENETHYLACETAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that it may interact with kinases and other regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-FURYL)-4-OXO-3,4-DIHYDRO-1,5-BENZOTHIAZEPIN-5(2H)-YL]-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE: This compound has a similar structure but includes a trifluoromethyl group, which can alter its chemical and biological properties.
2-[2-(2-FURYL)-4-OXO-3,4-DIHYDRO-1,5-BENZOTHIAZEPIN-5(2H)-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE:
Uniqueness
The uniqueness of 2-[2-(2-FURYL)-4-OXO-3,4-DIHYDRO-1,5-BENZOTHIAZEPIN-5(2H)-YL]-N-PHENETHYLACETAMIDE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C23H22N2O3S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C23H22N2O3S/c26-22(24-13-12-17-7-2-1-3-8-17)16-25-18-9-4-5-11-20(18)29-21(15-23(25)27)19-10-6-14-28-19/h1-11,14,21H,12-13,15-16H2,(H,24,26) |
InChI Key |
NEDYPUQEOFZCET-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=CC=CC=C2N(C1=O)CC(=O)NCCC3=CC=CC=C3)C4=CC=CO4 |
Origin of Product |
United States |
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